molecular formula C19H18BrN3O3 B14980259 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B14980259
M. Wt: 416.3 g/mol
InChI Key: FLLFLLSFFOUUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of furan, oxazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenol derivative reacts with a suitable leaving group.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an amide and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the furan and oxazole rings through a condensation reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[(4-METHOXYPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
  • **2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can enhance its reactivity and binding affinity in certain contexts.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H18BrN3O3/c1-3-12(2)22-18-16(10-21)23-19(26-18)17-9-8-15(25-17)11-24-14-6-4-13(20)5-7-14/h4-9,12,22H,3,11H2,1-2H3

InChI Key

FLLFLLSFFOUUKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.